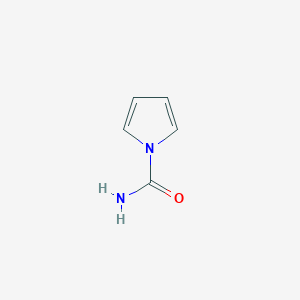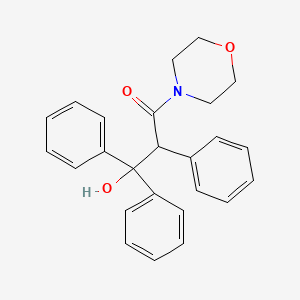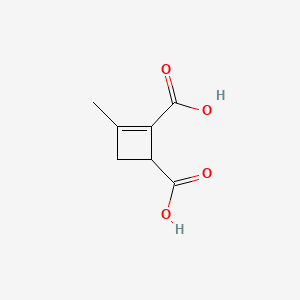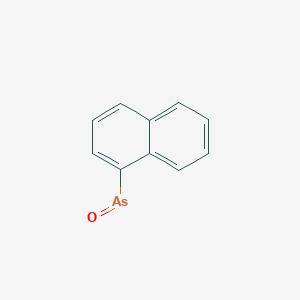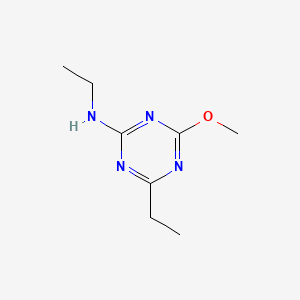![molecular formula C12H4O3 B14739631 Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione CAS No. 6053-76-5](/img/structure/B14739631.png)
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione is a complex organic compound characterized by its unique polycyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione typically involves multicomponent reactions. One common method is the electrochemical synthesis through the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes. This reaction is carried out in an undivided cell in the presence of sodium bromide as a supporting electrolyte . The reaction conditions are mild, often conducted at ambient temperature and pressure, making it an efficient and environmentally friendly process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and electrochemical synthesis can be scaled up for industrial applications. The use of electrogenerated bases and catalysts such as rare earth perfluorooctanoates and tetrabutylammonium bromide can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the pyran ring, can lead to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have distinct chemical and physical properties .
科学的研究の応用
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases
Industry: The compound’s unique structure makes it valuable in the development of advanced materials and catalysts for industrial processes
作用機序
The mechanism of action of Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, inhibit specific proteins, and interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
類似化合物との比較
Cyclopentane-1,3-dione: A simpler analog with fewer fused rings.
Pyran-1,3-dione: Another related compound with a different ring structure.
Cyclopenta[b]pyran derivatives: Compounds with similar fused ring systems but varying substituents.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in scientific research and industrial applications .
特性
CAS番号 |
6053-76-5 |
|---|---|
分子式 |
C12H4O3 |
分子量 |
196.16 g/mol |
IUPAC名 |
8-oxatetracyclo[8.2.1.04,12.06,11]trideca-1,3,5,10(13),11-pentaene-7,9-dione |
InChI |
InChI=1S/C12H4O3/c13-11-7-3-5-1-2-6-4-8(12(14)15-11)10(7)9(5)6/h1-4H |
InChIキー |
GHOUWZXQZNGBHE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C3C4=C2C(=C1)C=C4C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


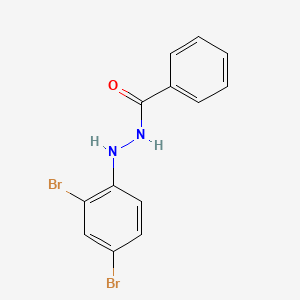
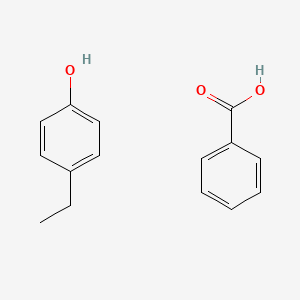
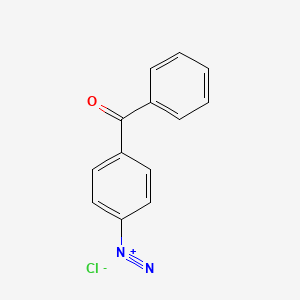

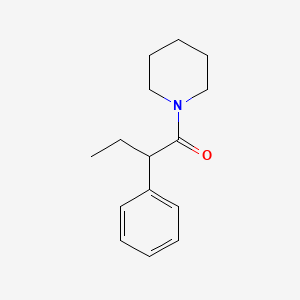
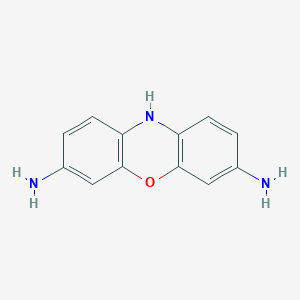
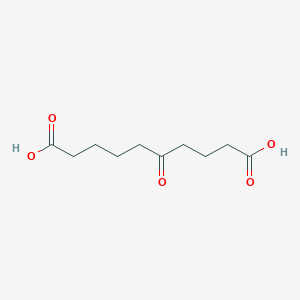
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)
